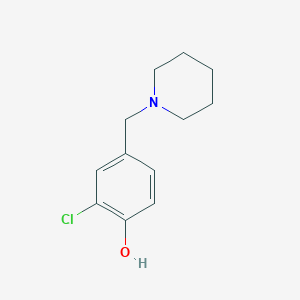

2-Chloro-4-(piperidin-1-ylmethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C12H16ClNO . It has a molecular weight of 225.71 . This compound is used for research purposes .

Synthesis Analysis

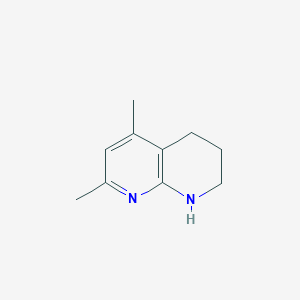

The synthesis of piperidine derivatives, which includes “2-Chloro-4-(piperidin-1-ylmethyl)phenol”, has been a subject of interest in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(piperidin-1-ylmethyl)phenol” consists of a phenol group attached to a piperidine ring via a methylene bridge, and a chlorine atom attached to the phenol ring . The detailed structural properties and quantum chemical calculations can be carried out using density functional theory .Physical And Chemical Properties Analysis

“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a solid at room temperature . It has a molecular weight of 225.71 and its molecular formula is C12H16ClNO .Applications De Recherche Scientifique

Antimalarial Activity

Compounds related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol have shown potential in antimalarial applications. For instance, Mannich base derivatives of 4-[7-Chloro(and 7-trifluoromethyl)quinolin-4-ylamino]phenols, including those with piperidin-1-ylmethyl groups, exhibited significant antimalarial activity against Plasmodium falciparum isolates in vitro (Barlin et al., 1994).

Radiation-Induced Crystal Study

A study focusing on radiation-induced 2-(piperidin-1-ylmethyl)phenol single crystal explored the compound's behavior under radiation, indicating its potential for specific scientific studies in the field of radiation chemistry (Usta et al., 2016).

Synthesis and Chemical Properties

The synthesis and properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, were investigated, providing insights into the chemical behavior and potential applications of similar compounds in pharmaceutical or chemical synthesis (Shen Li, 2012).

Experimental and Theoretical Studies

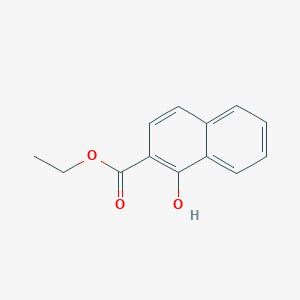

Experimental and theoretical studies of a similar compound, 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, have been conducted. This research includes structural analysis and theoretical data support, suggesting potential for biomedical applications due to its high antioxidant value (Ulaş, 2020).

Coordination Chemistry

Research into the coordination chemistry of copper (II) complexes, including ligands related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol, has implications for materials science and bioinorganic chemistry (Majumder et al., 2016).

Photodynamic Therapy

Studies on water-soluble phthalocyanines substituted with piperidine groups demonstrate potential in photodynamic therapy, indicating applications in cancer treatment and biomedical research (Özel et al., 2019).

Anticancer Properties

The synthesis of quinoline analogues with piperidin-1-ylmethyl groups revealed significant anticancer properties in several human cancer cell lines, suggesting therapeutic applications (Harishkumar et al., 2018).

Propriétés

IUPAC Name |

2-chloro-4-(piperidin-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVTXMMWGRQNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498282 |

Source

|

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69245-90-5 |

Source

|

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)